

Spectral Analysis of 3,5-Dichlorophenyl Isocyanate: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichlorophenyl isocyanate

Cat. No.: B1294802

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,5-dichlorophenyl isocyanate**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **3,5-dichlorophenyl isocyanate**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|--------------------------------------|--------------------------------------|--------------------------------------|------------------|
| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |

¹³C NMR Spectrum[1][2]

| Chemical Shift (ppm) | Assignment |
|---|---------------------------------|
| Specific peak assignments not available in search results | Aromatic and Isocyanate Carbons |

Table 2: Infrared (IR) Spectroscopy Data

The most prominent feature in the IR spectrum of **3,5-dichlorophenyl isocyanate** is the strong, sharp absorption band characteristic of the isocyanate group (-N=C=O).[3]

| Frequency (cm ⁻¹) | Intensity | Assignment |
|---|-----------|--|
| ~2270 | Strong | Asymmetric stretch of the -N=C=O group |
| Other characteristic peaks for aromatic C-H and C-Cl bonds are also present but not detailed in the search results. | | |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum was obtained via electron ionization.[1][4]

| m/z | Relative Intensity | Assignment |
|---|--------------------------------------|--|
| 187/189/191 | Data not available in search results | Molecular Ion Peak ([M] ⁺) showing isotopic pattern for two chlorine atoms |
| Other fragment ions are present but not detailed in the search results. | | |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols that are standard for the analysis of aromatic isocyanates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A sample of **3,5-dichlorophenyl isocyanate** (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).^[5] The solution is transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium signal of the solvent to ensure stability.^[5]
- Data Acquisition:
 - For ¹H NMR, a standard pulse-acquire sequence is used.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.
 - The instrument is shimmed to optimize the homogeneity of the magnetic field and improve spectral resolution.^[5]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the isocyanate group.

Methodology:

- Sample Preparation: For a solid sample, a small amount of **3,5-dichlorophenyl isocyanate** can be analyzed using an Attenuated Total Reflectance (ATR) accessory. The solid is

pressed firmly against the ATR crystal (e.g., zinc selenide or diamond). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

- **Instrument Setup:** The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the empty sample holder or ATR crystal is recorded.
- **Data Acquisition:** The sample is placed in the infrared beam path, and the spectrum is acquired. Multiple scans (typically 16 or 32) are co-added to improve the signal-to-noise ratio.^[6]
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

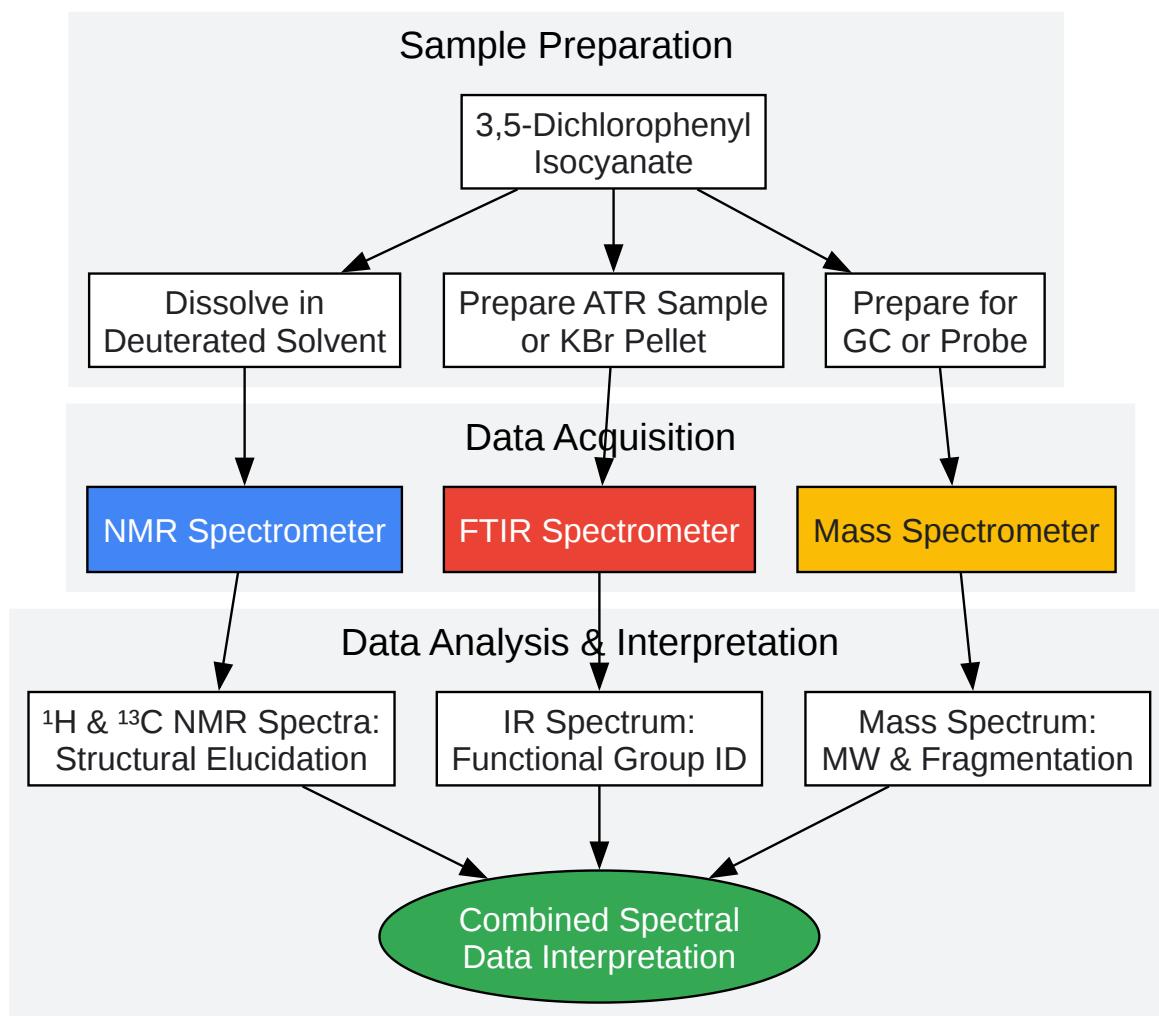
Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.^[1]
- **Ionization:** Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[7]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).^[8]
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **3,5-dichlorophenyl isocyanate**.

Workflow for Spectral Analysis of 3,5-Dichlorophenyl Isocyanate



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Caption: Workflow for the spectral analysis of a chemical compound.

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